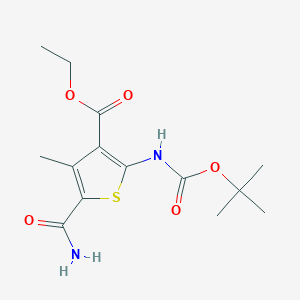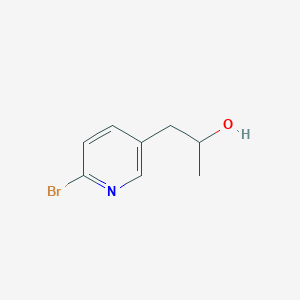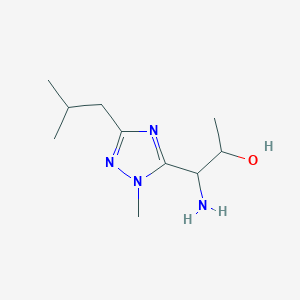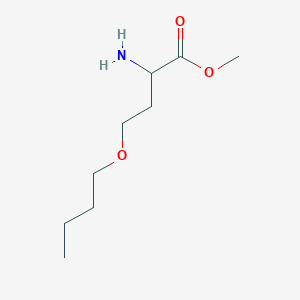![molecular formula C9H15BrO B15301966 2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
2-Bromo-7-oxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-oxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromine atom attached to a spirocyclic framework that includes an oxygen atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The industrial production process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-oxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted spirocyclic compounds.
Oxidation Reactions: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduced derivatives with functional groups such as alcohols or alkanes.
Scientific Research Applications
2-Bromo-7-oxaspiro[4.5]decane finds diverse applications in scientific research due to its unique structure and reactivity. Some of the key applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-Bromo-7-oxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research.
Comparison with Similar Compounds
2-Bromo-7-oxaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen and nitrogen atom in the spirocyclic framework.
2-bromo-8-oxaspiro[4.5]decane: A similar compound with a different position of the oxygen atom in the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-bromo-7-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-4-9(6-8)3-1-5-11-7-9/h8H,1-7H2 |
InChI Key |
ALZTYARYAXDOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C2)Br)COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)

![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)


![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)




